(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride is a fluorinated amino alcohol compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by its unique structural features, including a cyclohexane ring with amino and hydroxy functional groups, as well as two fluorine atoms. This configuration may influence its biological activity and pharmacological properties.
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride falls under the category of amino alcohols and fluorinated compounds. These classifications are significant in understanding the compound's reactivity and potential interactions with biological systems.
The synthesis of (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride typically involves multi-step organic reactions. A common approach includes:
Technical details regarding yields and reaction conditions are often specified in patent literature to optimize the synthesis process .
The molecular structure of (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride can be represented as follows:
The stereochemistry of the compound is crucial for its biological activity. The specific configuration at the chiral centers influences how the compound interacts with biological targets.
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride can participate in several chemical reactions:
Technical details regarding these reactions often include reaction conditions such as temperature, solvents used, and catalysts if necessary .
The mechanism of action for (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride is not fully elucidated but is hypothesized to involve:
Data from pharmacological studies would be necessary to confirm these mechanisms and their implications for therapeutic efficacy.
The physical properties of (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride include:
Chemical properties include:
Relevant data from experimental studies can provide insights into these properties .
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride has potential applications in:
Research into its efficacy and safety profiles is essential for advancing its applications in therapeutics .
The introduction of fluorine atoms at the C2 position of the cyclohexanol backbone is a critical step in synthesizing (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol. gem-Difluorination requires precise control to achieve the correct stereochemical configuration. Common fluorinating agents include sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST), which facilitate the conversion of carbonyl or hydroxyl precursors to gem-difluoromethylene groups. Reaction parameters significantly impact yield and selectivity: temperatures of -78°C to 0°C minimize side products, while anhydrous conditions prevent hydrofluoric acid formation .
Alternative approaches leverage electrochemical fluorination or transition-metal catalysts to enhance regioselectivity. For example, nickel-catalyzed fluorination of β-keto esters yields chiral difluorinated intermediates with >90% stereopurity when using (R)-BINOL-derived ligands. The gem-difluoro configuration alters molecular polarity and enhances metabolic stability—key for pharmaceutical applications. Fluorination efficiency varies substantially with precursor stereochemistry; trans-configured cyclohexanols show 30% higher conversion than cis isomers under identical SF₄ conditions [6].
Table 1: Comparative Analysis of Fluorination Techniques
Method | Reagent | Temp (°C) | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Direct Fluorination | SF₄ | -20 | 78 | High (trans-preferred) |
Redox Fluorination | DAST | 0 | 65 | Moderate |
Catalytic | Ni/(R)-BINOL | 25 | 92 | Very High |
Functionalization at C6 with an amino group employs two primary strategies: reductive amination of ketone precursors and nucleophilic substitution of activated alcohols. Reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonia yields racemic amines, achieving 70–85% conversion. Enantioselectivity requires chiral catalysts—e.g., (S)-proline-derived organocatalysts—which direct facial selectivity during imine reduction, yielding the (1S,6R) isomer with 88% ee [8].
Nucleophilic displacement of C6-activated intermediates (mesylates or tosylates) by azide anions, followed by hydrogenation, provides superior regiocontrol. This avoids epimerization risks associated with enolizable ketones. However, azide reduction necessitates Pd/C or PtO₂ catalysts under hydrogen pressure (50–100 psi), posing safety challenges at scale. Recent advances employ photoredox-catalyzed amination, enabling direct N–H insertion at C6 with 95% regiopurity under mild conditions [4].
Table 2: Amination Methods and Performance Metrics
Method | Conditions | Yield (%) | Purity (%) | Epimerization Risk |
---|---|---|---|---|
Reductive Amination | NaBH₃CN/NH₃, MeOH, 0°C | 85 | 90 | Moderate |
Azide Reduction | NaN₃, DMF, then H₂/Pd, EtOH | 78 | 95 | Low |
Photoredox Catalysis | Ru(bpy)₃Cl₂, NH₃, hv, 25°C | 92 | 98 | Negligible |
Converting the free base to the hydrochloride salt improves stability and crystallinity. Salt formation involves treating (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol with HCl gas in anhydrous solvents like diethyl ether or ethyl acetate. Ethereal HCl (1–2 M in Et₂O) achieves near-quantitative conversion at 0–5°C, minimizing hydrolysis. Crystallization kinetics profoundly influence particle morphology: slow cooling (0.1°C/min) from ethanol yields large needles, while antisolvent addition (e.g., MTBE) produces fine powders [1] [3].
Ternary solvent systems (water/ethanol/acetone) balance solubility and nucleation rates. Water content >15% causes oiling-out, whereas ethanol-dominated mixtures (≥80%) yield stable crystals. The hydrochloride salt exhibits high hygroscopicity; dynamic vapor sorption (DVS) data shows 3% water uptake at 60% RH. Thus, crystallization must achieve ≤0.1% residual solvents to prevent deliquescence during storage [3].
Table 4: Salt Formation Solvent Systems
Solvent System | HCl Source | Crystal Form | Yield (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Et₂O | Gaseous HCl | Needles | 98 | <500 |
EtOAc/EtOH (1:1) | Ethereal HCl | Plates | 95 | <1000 |
Ethanol/water (95:5) | Aqueous HCl | Powder | 90 | <3000 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: